Valerenolic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

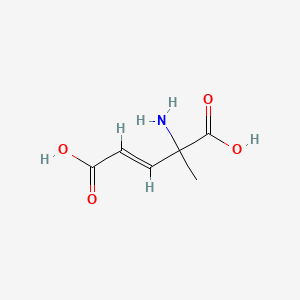

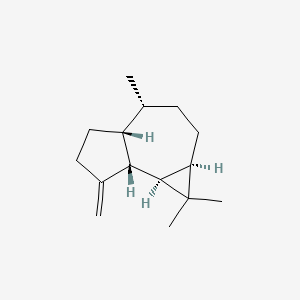

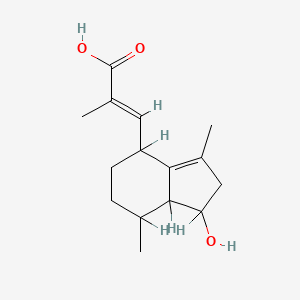

Valerenolic acid, also known as valerenolate, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Valerenolic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, valerenolic acid is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, valerenolic acid can be found in fats and oils, herbs and spices, and tea. This makes valerenolic acid a potential biomarker for the consumption of these food products.

Scientific Research Applications

GABA(A) Receptor Interaction : Valerenolic acid is known to interact with GABA(A) receptors, enhancing the response to GABA at multiple receptor types. This interaction is crucial for its anxiolytic activity, as demonstrated in studies on both recombinant receptors and in vivo models (Benke et al., 2009).

Sedative and Sleep-Enhancing Properties : The sedative and sleep-enhancing effects of valerian extracts, attributed in part to valerenolic acid, have been studied extensively. These effects are linked to its action on GABAA receptors and the content of sesquiterpenic acids such as valerenic acid (Trauner et al., 2008).

Detection and Quantification in Medicinal Products : Research has focused on detecting and quantifying valerenolic acid in valerian-based products, highlighting its role as a marker compound in herbal medicine. This is vital for verifying the presence of V. officinalis in products and understanding their therapeutic potential (Douglas et al., 2007).

Anxiolytic Effects in Laboratory Models : Studies have shown that valerenolic acid exerts potent anxiolytic effects in laboratory rats, further supporting its use in treating anxiety-related conditions (Murphy et al., 2010).

Antioxidant Properties : Valerenolic acid also displays antioxidant properties, offering protective effects against oxidative stress in cellular models. This suggests its potential use in mitigating oxidative damage induced by environmental stressors or xenobiotics (Kara et al., 2021).

Potential as a Prodrug : Research into valerenolic acid esters has explored their use as prodrugs, with different ester structures showing varying effects on GABAA receptors and anxiolytic and anticonvulsant activities (Hintersteiner et al., 2014).

Synthetic Approaches : Efforts have been made towards the total synthesis of valerenolic acid, aiming to provide a stable supply for research and therapeutic use (Ramharter & Mulzer, 2009).

Ameliorating Cognitive Decline : Valerenolic acid has been studied for its effects on memory function, cell proliferation, and neuroblast differentiation in aging models, showing potential in enhancing cognitive function and reducing corticosterone levels and lipid peroxidation (Nam et al., 2013).

Antimicrobial Properties : Studies have indicated that valerenolic acid possesses antimicrobial effects against various microorganisms, suggesting its potential use in treating infections and as a natural alternative to synthetic antibiotics (Eftekhari, 2020).

Pharmacokinetics in Clinical Settings : Understanding the pharmacokinetics of valerenolic acid in different populations, such as older women, is crucial for its clinical application, particularly in the context of insomnia and anxiety treatment (Anderson et al., 2010).

Bioengineering for Production : Advances in metabolic engineering have been applied to produce valerenolic acid and related compounds in microbial systems, offering new avenues for scalable production and pharmaceutical development (Wong et al., 2018).

properties

CAS RN |

81397-68-4 |

|---|---|

Product Name |

Valerenolic acid |

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(E)-3-(1-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylprop-2-enoic acid |

InChI |

InChI=1S/C15H22O3/c1-8-4-5-11(6-10(3)15(17)18)13-9(2)7-12(16)14(8)13/h6,8,11-12,14,16H,4-5,7H2,1-3H3,(H,17,18)/b10-6+ |

InChI Key |

XJNQXTISSHEQKD-UXBLZVDNSA-N |

Isomeric SMILES |

CC1CCC(C2=C(CC(C12)O)C)/C=C(\C)/C(=O)O |

SMILES |

CC1CCC(C2=C(CC(C12)O)C)C=C(C)C(=O)O |

Canonical SMILES |

CC1CCC(C2=C(CC(C12)O)C)C=C(C)C(=O)O |

Other CAS RN |

1619-16-5 |

synonyms |

valerenolic acid |

Origin of Product |

United States |

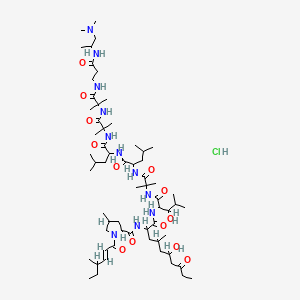

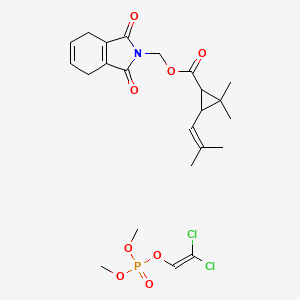

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

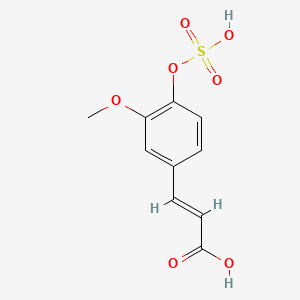

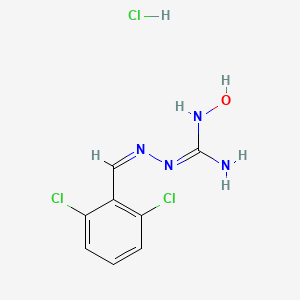

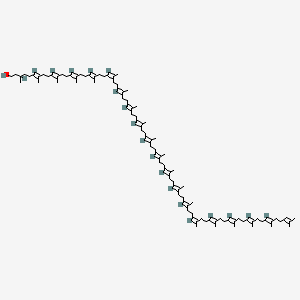

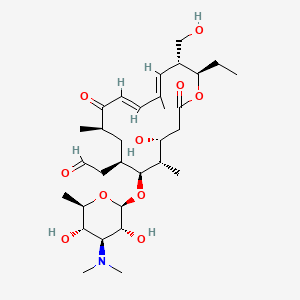

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.